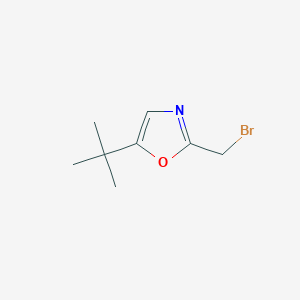![molecular formula C9H11ClN2O B6278942 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine CAS No. 1850863-62-5](/img/no-structure.png)
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine” is a chemical compound with the molecular formula C9H7N2OCl . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are similar to the compound , has been achieved through the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process was carried out at room temperature in aqueous ethanol, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine” are not available, the compound is likely to participate in reactions typical of pyrano[4,3-d]pyrimidines. For instance, the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds involves photoexcited organic dye, Na2 eosin Y, as a direct hydrogen atom transfer (HAT) photocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.6 . It is a powder at room temperature . .Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves the condensation of 2-chloro-5,7-dimethylpyrimidine-4,6-diol with 2,3-dihydrofuran in the presence of a Lewis acid catalyst, followed by cyclization with ammonium acetate.", "Starting Materials": [ "2-chloro-5,7-dimethylpyrimidine-4,6-diol", "2,3-dihydrofuran", "Lewis acid catalyst", "ammonium acetate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5,7-dimethylpyrimidine-4,6-diol (1.0 equiv) and 2,3-dihydrofuran (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add a Lewis acid catalyst (0.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add ammonium acetate (2.0 equiv) to the reaction mixture and heat at 80°C for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and extract with dichloromethane.", "Step 5: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine as a white solid." ] } | |
CAS-Nummer |
1850863-62-5 |
Produktname |
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine |
Molekularformel |
C9H11ClN2O |
Molekulargewicht |
198.6 |
Reinheit |
92 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



